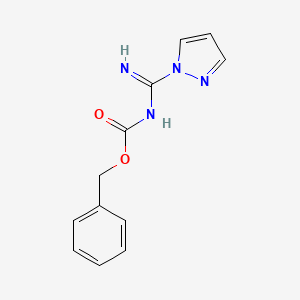

N-Z-1H-Pyrazole-1-carboxamidine

Description

Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a structure of paramount importance in the chemical sciences. spast.orgresearchgate.net Its aromatic nature and the ability of its nitrogen atoms to participate in hydrogen bonding make it a versatile building block in the synthesis of a wide array of organic compounds. nih.govglobalresearchonline.net Pyrazole and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov

The significance of the pyrazole ring is underscored by its presence in numerous commercially available drugs. nih.gov For instance, the anti-inflammatory drug celecoxib (B62257) and the anticancer agent crizotinib (B193316) both feature a pyrazole core, highlighting the scaffold's value in the development of effective therapeutic agents. nih.govnih.gov The synthetic accessibility and drug-like properties of the pyrazole scaffold have led to its designation as a "privileged structure" in medicinal chemistry, signifying its recurring presence in successful drug candidates. nih.govnih.gov

The versatility of the pyrazole ring extends to its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has made it a favored component in the design of protein kinase inhibitors, a critical class of drugs in targeted cancer therapy. nih.govnih.gov

Role of the Carboxamidine Moiety in Molecular Design

The carboxamidine moiety, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, plays a crucial role in molecular design, particularly in the realm of medicinal chemistry. This functional group is a strong base and is often protonated at physiological pH, allowing it to participate in electrostatic interactions and hydrogen bonding with biological targets.

Its ability to act as a bioisosteric replacement for other functional groups, such as carboxylic acids and esters, has been a valuable strategy in drug design. nih.gov This substitution can lead to improved pharmacokinetic and pharmacodynamic profiles of a drug candidate. Furthermore, the carboxamidine group is a key component of guanidine (B92328), a functional group found in the amino acid arginine and several important natural products. organic-chemistry.org This has led to the use of carboxamidine-containing reagents in the synthesis of peptides and other biologically active molecules. acs.orgthieme-connect.com

Scope of Current Research on 1H-Pyrazole-1-carboxamidine and its Derivatives

Current research on 1H-pyrazole-1-carboxamidine and its derivatives is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science.

In synthetic chemistry, efforts are focused on developing efficient and versatile methods for the preparation of these compounds. This includes one-pot multicomponent reactions and the use of solid-phase synthesis techniques to create libraries of derivatives for biological screening. thieme-connect.combiointerfaceresearch.com The development of recyclable, polymer-bound versions of pyrazole-1-carboxamidine reagents is also an area of active investigation, aiming to create more sustainable and cost-effective synthetic processes. organic-chemistry.org

From a medicinal chemistry perspective, researchers are actively exploring the biological activities of 1H-pyrazole-1-carboxamidine derivatives. A significant area of focus is their potential as anticancer agents, with studies investigating their ability to inhibit protein kinases and other cancer-related targets. nih.govnih.gov Additionally, the antimicrobial, anti-inflammatory, and anthelmintic properties of these compounds are being evaluated. nih.govmonash.eduontosight.ai Molecular docking studies are often employed to understand the interactions between these molecules and their biological targets, guiding the design of more potent and selective inhibitors. biointerfaceresearch.com

The application of 1H-pyrazole-1-carboxamidine extends to its use as a guanylating agent, a reagent that introduces a guanidinium (B1211019) group to other molecules. acs.orgsigmaaldrich.comscbt.com This is particularly important in peptide synthesis, where the incorporation of arginine or arginine analogs can significantly influence the biological activity of the peptide. acs.orgthieme-connect.com

While the primary focus of research has been on the biological applications of 1H-pyrazole-1-carboxamidine and its derivatives, their unique chemical properties also suggest potential applications in materials science, although this area remains less explored.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Pyrazole-1-carboxamidine hydrochloride | 4023-02-3 | C4H7ClN4 | 146.58 |

| 1H-pyrazole-1-carboxamide hydrochloride | 22037743 | C4H6ClN3O | 147.56 |

| Celecoxib | 169590-42-5 | C17H14F3N3O2S | 381.37 |

| Crizotinib | 877399-52-5 | C21H22Cl2FN5O | 450.34 |

| Piperine | 94-62-2 | C17H19NO3 | 285.34 |

| Abbreviation | Full Name |

| NMR | Nuclear Magnetic Resonance |

| HPLC | High-Performance Liquid Chromatography |

| LC-MS | Liquid Chromatography-Mass Spectrometry |

| UPLC | Ultra-Performance Liquid Chromatography |

| IR | Infrared Spectroscopy |

| HRMS | High-Resolution Mass Spectrometry |

| COX | Cyclooxygenase |

| NSAIDs | Nonsteroidal Anti-Inflammatory Drugs |

| MAPK | Mitogen-Activated Protein Kinase |

| JAK | Janus Kinase |

| Bcr-Abl | Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 |

| c-Met | MET Proto-Oncogene, Receptor Tyrosine Kinase |

| PDGFR | Platelet-Derived Growth Factor Receptor |

| FGFRT | Fibroblast Growth Factor Receptor |

| RET | Ret Proto-Oncogene |

| EGFR | Epidermal Growth Factor Receptor |

| CDK2 | Cyclin-Dependent Kinase 2 |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 |

| BTK | Bruton's Tyrosine Kinase |

| MCL | Mantle Cell Lymphoma |

| HDF | Human Dermal Fibroblasts |

| ACE | Angiotensin-Converting Enzyme |

| TRPV1 | Transient Receptor Potential Vanilloid 1 |

| TRPA1 | Transient Receptor Potential Ankryin 1 |

Properties

Molecular Formula |

C12H12N4O2 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

benzyl N-(pyrazole-1-carboximidoyl)carbamate |

InChI |

InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17) |

InChI Key |

BXUMISWXFKCEIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=N)N2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1h Pyrazole 1 Carboxamidine and Its Derivatives

Direct Synthesis of 1H-Pyrazole-1-carboxamidine Core

The foundational step in utilizing these reagents is the efficient synthesis of the 1H-pyrazole-1-carboxamidine core. Researchers have focused on direct and optimized methods to produce this key intermediate.

A primary method for the synthesis of 1H-pyrazole-1-carboxamidine hydrohalides involves the direct reaction of a pyrazole (B372694) derivative with cyanamide (B42294) in the presence of a gaseous hydrogen halide. google.com This process is typically carried out in an aprotic solvent. google.com For instance, 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride can be produced by dissolving 3,5-dimethylpyrazole (B48361) and cyanamide in dimethoxyethane and then introducing gaseous hydrogen chloride. google.com This reaction yields the product as a colorless, crystalline solid. google.com The general reaction is applicable for producing both hydrochloride and hydrobromide salts of the carboxamidine. google.com

The reaction can be generalized for various pyrazole derivatives where substituents (R<1>-R<3>) can be hydrogen, alkyl, cycloalkyl, or aryl groups. google.com The process involves the reaction of the pyrazole with cyanamide and the corresponding gaseous hydrogen halide (HCl or HBr), followed by mechanical separation of the resulting salt. google.com

Reaction Scheme:

Optimization of the synthesis of the 1H-pyrazole-1-carboxamidine core has been a key focus to improve efficiency and reduce environmental impact. An older method utilizing aqueous cyanamide with the addition of an acid was found to have a significant drawback: the generation of organically contaminated wastewater that required disposal. google.com The use of gaseous hydrogen chloride or hydrogen bromide in an aprotic solvent represents an improvement by avoiding this issue. google.com

Further optimization has been achieved by adjusting reaction conditions. For the guanylation of primary aliphatic amines, improved conditions involve refluxing the amine with 1H-pyrazole-1-carboxamidine hydrochloride in acetonitrile (B52724). ntnu.no This approach leads to rapid and complete conversion within hours, requires minimal work-up, and often eliminates the need for chromatographic purification. ntnu.no The product frequently precipitates upon cooling, allowing for simple isolation by filtration. ntnu.no This streamlined protocol is effective for synthesizing various surfactant-like guanidine (B92328) salts in decent yields and high purity. ntnu.noresearchgate.net

Functionalization and Derivatization of 1H-Pyrazole-1-carboxamidine

The utility of 1H-pyrazole-1-carboxamidine lies in its role as a guanidinylating agent. Protecting groups are often added to the core structure to control its reactivity during the synthesis of complex molecules.

1H-pyrazole-1-carboxamidine hydrochloride is a widely used reagent for the specific guanylation of primary and secondary aliphatic amines under mild conditions. researchgate.net The reaction involves the electrophilic transfer of the amidine group from the pyrazole to an amine, forming a guanidine and releasing the pyrazole as a byproduct. ntnu.no While effective, the reagent can sometimes fail to achieve complete guanidinylation, even with prolonged reaction times and when used in large excess. nih.gov To enhance its utility, polymer-bound versions of 1H-pyrazole-1-carboxamidine have been developed, which can be recycled and reused. organic-chemistry.org Microwave irradiation has also been shown to significantly accelerate the rate of these amidination reactions. organic-chemistry.org

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a key reagent used for introducing a protected guanidino group into molecules. chemicalbook.com5z.com It is particularly valuable in peptide synthesis and was used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin. chemicalbook.comthermofisher.com This reagent reacts under mild conditions with a variety of primary and secondary amines and amino acids to produce the corresponding di-Boc-protected guanidines in moderate to high yields. 5z.com

The synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine itself starts from 1H-pyrazole-1-carboxamidine hydrochloride. chemicalbook.com The initial reaction with one equivalent of di-tert-butyl dicarbonate (B1257347) in the presence of a base like diisopropylethylamine yields the mono-Boc derivative. chemicalbook.com A second Boc group is introduced by deprotonation with a strong base such as sodium hydride, followed by treatment with another equivalent of di-tert-butyl dicarbonate. chemicalbook.com

A general procedure for guanidinylation involves stirring the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with the desired amine in a solvent like acetonitrile at room temperature. 5z.com The reactivity of this reagent is often compared with others, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) and N,N′-bis-Boc-N′-triflylguanidine. thieme-connect.comncl.ac.uk

Table 1: Guanidinylation of Amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine This is an interactive table. Select a row to see more details.

| Amine Substrate | Product | Yield | Reference |

|---|---|---|---|

| Benzylamine | N,N'-di-Boc-N''-benzylguanidine | 95% | 5z.com |

| (S)-Alanine tert-butyl ester | Nα-(N,N'-di-Boc-guanidino)-(S)-alanine tert-butyl ester | 85% | 5z.com |

N-(tert-Butoxycarbonyl)-1H-pyrazole-1-carboxamidine, the mono-Boc protected version of the reagent, is also a useful guanidinylating agent. chemicalbook.comtcichemicals.com It can be synthesized with high yields (80-95%) from 1H-pyrazole-1-carboxamidine hydrochloride. chemicalbook.com

An experimental procedure for its use involves reacting it with an amine hydrochloride, such as aniline (B41778) hydrochloride, in a solvent like tetrahydrofuran (B95107) (THF) with a base like diisopropylethylamine (DIEA). The reaction mixture is typically heated under reflux for an extended period to drive the reaction to completion. tcichemicals.com This method allows for the synthesis of mono-Boc-protected guanidines, which can be valuable intermediates in multi-step synthetic sequences. tcichemicals.com

Guanidinylation Reactions Utilizing 1H-Pyrazole-1-carboxamidine Reagents

Optimization of Guanidine Synthesis via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine

The synthesis of guanidines can be effectively achieved through a two-step process involving an intermediate nitroguanidine. A particularly useful reagent for this transformation is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). researchgate.netthieme-connect.com Research has focused on optimizing the synthesis of DMNPC itself and its subsequent use in guanidinylation reactions. thieme-connect.com

DMNPC smoothly reacts with a variety of primary and secondary amines in solvents like methanol (B129727) to produce N-alkyl-N'-nitroguanidines in high yields, often between 70-100%. organic-chemistry.org The final step, the removal of the nitro group, is typically accomplished through catalytic transfer hydrogenation to yield the desired guanidine. researchgate.netorganic-chemistry.org A novel purification method employing a weak acid resin (Amberlite CG II) has been developed to effectively isolate the final guanidine products as their hydrochloride salts. organic-chemistry.org

| Reagent | Synthetic Steps | Overall Yield | Reference |

|---|---|---|---|

| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | 2 | 65-70% | thieme-connect.com |

| N,N'-bis-Boc-1-pyrazole-1-carboxamidine | 2 | 40-48% | thieme-connect.com |

| N,N'-bis-Boc-N'-triflylguanidine | 2 | 30-45% | thieme-connect.com |

Employing Polymer-Bound 1H-Pyrazole-1-carboxamidine for Amine Amidination

To simplify product purification and enable reagent recycling, polymer-bound versions of 1H-pyrazole-1-carboxamidine have been developed. organic-chemistry.org These solid-phase reagents facilitate a one-step transformation of primary and secondary amines into the corresponding unprotected guanidines. thieme-connect.com The polymer-bound reagent is typically prepared by modifying a resin, such as Merrifield's resin, through a series of chemical steps to create the pyrazole-1-carboxamidine functionality. thieme-connect.comresearchgate.net

The amidination reaction is carried out by treating the amine with the polymer-bound reagent in a suitable solvent like THF at elevated temperatures (e.g., 60°C), affording the desired guanidines in yields ranging from 31% to 99%. thieme-connect.com A significant advantage of this method is the ease of workup; the polymer-bound pyrazole by-product can be removed by simple filtration. thieme-connect.com Furthermore, the recovered polymer can be regenerated by treatment with cyanamide, allowing for its reuse in subsequent reactions without a significant loss of efficiency. organic-chemistry.org This approach has been successfully applied to a wide range of amines, including aliphatic, aromatic, amino acids, and amino sugars. organic-chemistry.org

| Amine Substrate | Guanidine Product Yield | Reference |

|---|---|---|

| Benzylamine | 99% | thieme-connect.com |

| n-Butylamine | 95% | thieme-connect.com |

| Aniline | 31% | thieme-connect.com |

| Piperidine (B6355638) | 98% | thieme-connect.com |

Alkylation and Acylation Strategies for Modified Guanidines

The functionalization of the guanidine group itself through alkylation and acylation provides access to a diverse range of modified structures. jove.com An efficient method for the alkylation of carbamate-protected guanidines utilizes phase-transfer catalysis. epa.gov This protocol involves the deprotonation of the guanidine under biphasic conditions with an alkyl halide or mesylate in the presence of a catalytic amount of a tetrabutylammonium (B224687) salt. epa.gov This method is tolerant of a wide array of functional groups on both the guanidine and the alkylating agent, yielding highly functionalized products with a simple aqueous workup. epa.gov It is also possible to alkylate the amino group of the DMNPC reagent itself prior to the guanidinylation step. thieme-connect.com Additionally, the guanidine group can be modified with acyl linkers, which is a valuable strategy for attaching labels or other functionalities while retaining the essential positive charge for biological interactions. jove.com

Cyclization Reactions Facilitated by the Carboxamidine Moiety

The pyrazole carboxamidine framework can participate in and facilitate various cyclization reactions to form fused heterocyclic systems. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo electrophilic cyclization to yield pyrazol-5-amines fused with dihydrooxazole rings. researchgate.net These reactions can be initiated by reagents such as polyphosphoric acid or N-halosuccinimides. researchgate.net Similarly, pyrazole carboxylic acid derivatives, which are closely related to carboxamides, can undergo cyclocondensation reactions with reagents like hydrazine (B178648) to form pyrazolo[3,4-d]pyridazines. researchgate.net These cyclization strategies expand the structural diversity accessible from pyrazole carboxamidine precursors.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and accelerate discovery.

Microwave-Assisted Synthesis Protocols for Amine Amidination

Microwave irradiation has been demonstrated to be a highly effective technique for accelerating the rate of amine amidination using pyrazole-1-carboxamidine reagents. organic-chemistry.orgthieme-connect.com Compared to conventional thermal heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to just minutes, while often providing comparable or even improved product yields. organic-chemistry.orgthieme-connect.comnih.gov

This acceleration is particularly notable in reactions involving the polymer-bound 1H-pyrazole-1-carboxamidine. organic-chemistry.orgthieme-connect.com The regeneration of the polymer-bound reagent can also be expedited using microwave heating. organic-chemistry.org The efficiency of microwave-assisted protocols makes them an attractive option for the rapid synthesis of guanidine libraries for applications in medicinal chemistry and drug discovery. thieme-connect.com

| Method | Reagent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Thermal (60°C) | Polymer-Bound Pyrazole-1-carboxamidine | 16 hours | 99% | thieme-connect.com |

| Microwave | Polymer-Bound Pyrazole-1-carboxamidine | 10 minutes | 99% | thieme-connect.com |

Green Chemistry Approaches in Pyrazole Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to create more sustainable and environmentally benign processes. nih.govbenthamdirect.com Key strategies include the use of eco-friendly solvents (such as water or ethanol), solvent-free reaction conditions, and the employment of renewable energy sources like microwave and ultrasonic irradiation. nih.govbenthamdirect.comresearchgate.net

The use of reusable, heterogeneous catalysts, such as Amberlyst resin, aligns with green chemistry principles by simplifying purification, reducing waste, and allowing for catalyst recycling. researchgate.net Multicomponent reactions, where several starting materials are combined in a single step to form a complex product, are also a hallmark of green synthesis, as they are often more atom-economical and efficient than traditional multi-step syntheses. researchgate.net These approaches aim to develop synthetic pathways that are not only high-yielding and operationally simple but also minimize environmental impact. nih.gov

Catalytic Methodologies in 1H-Pyrazole-1-carboxamidine Chemistry

The synthesis of pyrazole derivatives is increasingly benefiting from the development of novel catalytic systems that offer efficiency, selectivity, and more environmentally benign reaction conditions. jetir.orgmdpi.com These catalysts are pivotal in constructing the pyrazole core and in its subsequent functionalization.

A variety of catalysts have been employed in the synthesis of pyrazole derivatives. These include transition-metal catalysts, nanocatalysts, and green catalysts. For instance, palladium, copper, iron, and ruthenium have all been used to catalyze the formation of the pyrazole ring. organic-chemistry.org Visible light photoredox catalysis has also emerged as a powerful tool, enabling the synthesis of polysubstituted pyrazoles under mild conditions with air as the terminal oxidant. organic-chemistry.org

In the context of producing compounds structurally related to 1H-pyrazole-1-carboxamidine, a notable example is the catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives. A one-pot reaction involving hydrazine hydrate (B1144303), arylidene malononitrile (B47326), and isothiocyanates can be efficiently catalyzed by HAp/ZnCl2 nano-flakes. biointerfaceresearch.com This method is advantageous due to its high yields, broad substrate scope, and short reaction times. biointerfaceresearch.com Another approach involves the use of a recyclable heterogeneous catalyst, cyclodextrin-supported capsaicin (B1668287) nanoparticles (CPS-CDMNPs), for the one-pot multicomponent synthesis of pyrazole derivatives from arylaldehydes, malononitrile, and phenylhydrazine (B124118). researchgate.net

Green catalysts, such as ammonium (B1175870) chloride, have been utilized in the Knorr pyrazole synthesis to produce derivatives like 3,5-dimethyl pyrazole in a more sustainable manner. jetir.org Furthermore, nano-ZnO has proven to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com

Interestingly, some synthetic routes for pyrazole derivatives can proceed efficiently without the need for transition-metal catalysts. A temperature-controlled approach allows for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles through electrophilic cyclization, highlighting the influence of reaction conditions on the synthetic outcome. nih.gov

The table below summarizes various catalytic systems used in the synthesis of pyrazole derivatives.

| Catalyst Type | Specific Catalyst/System | Application | Reference |

| Nanocatalyst | HAp/ZnCl2 nano-flakes | Synthesis of 1H-pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

| Heterogeneous Catalyst | Cyclodextrin-supported capsaicin nanoparticles (CPS-CDMNPs) | One-pot synthesis of pyrazole derivatives | researchgate.net |

| Green Catalyst | Ammonium chloride | Knorr synthesis of 3,5-dimethyl pyrazole | jetir.org |

| Nanocatalyst | nano-ZnO | Synthesis of 1,3,5-substituted pyrazole derivatives | mdpi.com |

| Transition Metal | Palladium, Copper, Iron, Ruthenium | General pyrazole synthesis | organic-chemistry.org |

| Photoredox Catalyst | Visible light catalysis | Synthesis of polysubstituted pyrazoles | organic-chemistry.org |

Regioselectivity in Pyrazole-Based Compound Synthesis

A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction of a nonsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomers. conicet.gov.ar Consequently, developing synthetic strategies that afford a single, desired regioisomer is of paramount importance.

The choice of solvent has been shown to have a dramatic impact on regioselectivity. For instance, while the reaction of a 1,3-diketone with methylhydrazine in ethanol (B145695) often produces a mixture of regioisomers, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly enhance the formation of one isomer over the other. conicet.gov.ar Similarly, in the condensation of 1,3-diketones with arylhydrazines, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), lead to improved regioselectivity compared to polar protic solvents. organic-chemistry.org

The nature of the reactants also plays a crucial role. A highly regioselective synthesis of functionalized pyrazoles has been developed from N-tosylhydrazones, which proceeds with complete regioselectivity across a wide range of substrates. acs.orgnih.gov This method involves the nucleophilic addition of malononitrile to an N-tosylhydrazone iminium salt, followed by intramolecular cyclization. acs.org

Other regioselective methods include:

The reaction of hydrazones with nitroolefins mediated by a strong base, which exhibits a reversed and exclusive 1,3,4-regioselectivity. organic-chemistry.org

A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which provides efficient pyrazole construction with excellent regioselectivity. acs.org

The coupling of pyrazole N-oxides with arynes for the regioselective synthesis of C3-hydroxyarylated pyrazoles. acs.org

The following table details the influence of solvents on the regioselectivity of pyrazole synthesis from the reaction of 1-(2-furyl)-4,4-difluoro-1,3-butanedione with methylhydrazine. conicet.gov.ar

| Entry | Solvent | Ratio of Regioisomers (desired:undesired) |

| 1 | Ethanol (EtOH) | 78:22 |

| 2 | 2,2,2-Trifluoroethanol (TFE) | 94:6 |

| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 |

Structural Elucidation and Conformational Analysis of 1h Pyrazole 1 Carboxamidine and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular framework of 1H-pyrazole-1-carboxamidine and its derivatives. These techniques probe the vibrational and electronic environments of the atoms within the molecule, offering insights into its connectivity and conformation.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 1H-pyrazole-1-carboxamidine hydrochloride, the FT-IR spectrum exhibits characteristic bands that confirm its structure. The vibrations of the pyrazole (B372694) ring are observed in the 1500–1600 cm⁻¹ region. The C=N stretching vibration of the amidinium group is found at approximately 1700 cm⁻¹. The N-H stretching vibrations of the amino groups are prominent in the 3100–3400 cm⁻¹ range, often appearing as broad bands due to hydrogen bonding.

In a related compound, N-amidino-N'-phenyl-urea, the FT-IR spectrum shows bands at 1686 cm⁻¹ (C=O stretch), 1644 cm⁻¹ (C=N stretch), and a broad band between 3423 and 3179 cm⁻¹ (N-H and C-H stretches). These values provide a reference for the expected vibrational modes in substituted pyrazole-1-carboxamidines.

Table 1: Key FT-IR Vibrational Frequencies for 1H-Pyrazole-1-carboxamidine Hydrochloride and Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Pyrazole Ring | C=C/C=N Stretch | 1500–1600 | |

| Amidinium | C=N Stretch | ~1700 | |

| Amino | N-H Stretch | 3100–3400 | |

| Carbonyl (in N-amidino-N'-phenyl-urea) | C=O Stretch | 1686 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 1H-pyrazole-1-carboxamidine hydrochloride, the protons of the pyrazole ring typically appear as distinct signals in the aromatic region (δ 6.0–9.0 ppm). The protons of the NH₂ groups can be observed as broad singlets, with their chemical shift being sensitive to the solvent and concentration. For instance, in related pyrazole derivatives, the pyrazole protons H-3, H-4, and H-5 have been reported with characteristic chemical shifts and coupling constants.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the pyrazole ring and the amidinium carbon (C=N) have distinct chemical shifts. In similar heterocyclic systems, the amidinium carbon has been observed in the range of δ 150–160 ppm.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1H-pyrazole-1-carboxamidine hydrochloride reveals that the molecule is planar. In the solid state, these molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrazole ring and the amidinium group. These dimers are further connected into a three-dimensional network by N-H···Cl and C-H···Cl hydrogen bonds.

The C-N bond lengths within the amidinium group are intermediate between those of a typical C-N single bond and a C=N double bond, indicating delocalization of the positive charge. The pyrazole ring exhibits bond lengths consistent with its aromatic character.

Table 2: Selected Crystallographic Data for 1H-Pyrazole-1-carboxamidine Hydrochloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 8.356(2) | |

| b (Å) | 10.985(3) | |

| c (Å) | 7.339(2) | |

| β (°) | 109.43(2) | |

| Z | 4 |

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the electronic structure and properties of molecules.

DFT calculations have been used to optimize the geometry of 1H-pyrazole-1-carboxamidine and to calculate its vibrational frequencies. The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray crystallography. The calculated vibrational spectra also correspond well with the experimental FT-IR spectra, aiding in the assignment of the observed bands.

Furthermore, DFT calculations can provide information about the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intermolecular interactions. For 1H-pyrazole-1-carboxamidine, NBO analysis reveals significant delocalization of the π-electron density within the pyrazole ring, which is characteristic of its aromatic nature.

The analysis also quantifies the strength of the hydrogen bonds observed in the crystal structure. The NBO method calculates the stabilization energies associated with these interactions, confirming their importance in the formation of the supramolecular assembly in the solid state. For example, the strong N-H···N hydrogen bonds that lead to the formation of dimers are shown to have significant stabilization energies.

Molecular Modeling Studies for Conformational Insights and Ligand Interactions

Molecular modeling has emerged as an indispensable tool in contemporary chemical research, offering profound insights into the structural and dynamic properties of molecules. For 1H-pyrazole-1-carboxamidine and its derivatives, computational chemistry, encompassing molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, provides a virtual window into their conformational landscapes and interaction patterns. eurasianjournals.com These computational approaches are crucial for understanding the molecule's behavior at an atomic level, which is often not fully captured by experimental methods alone.

Theoretical calculations have been instrumental in determining the most stable tautomeric forms of 1H-pyrazole-1-carboxamidine. researchgate.net Such studies are vital as the compound's reactivity and interaction with biological targets are intrinsically linked to its predominant conformation. Molecular dynamics simulations further enhance this understanding by exploring the dynamic behavior and conformational space of pyrazole derivatives over time. eurasianjournals.com This allows for the characterization of the flexibility of the pyrazole-carboxamidine scaffold and the identification of low-energy conformations that are likely to be biologically relevant.

In the context of drug discovery, molecular docking, a key component of molecular modeling, is employed to predict the binding orientation of 1H-pyrazole-1-carboxamidine and its analogues within the active sites of various protein targets. nih.govmdpi.com For instance, studies on pyrazole-carboxamide derivatives have utilized docking to simulate interactions with enzymes like carbonic anhydrase, providing a basis for understanding their inhibitory potential. nih.gov These simulations can reveal crucial ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. While much of the research has focused on derivatives, the foundational principles of these interactions are applicable to the parent compound.

Molecular modeling studies have also shed light on why certain structural modifications to the pyrazole core can lead to altered biological activity. For example, in studies of pyrazole derivatives as N-formyl peptide receptor agonists, molecular modeling highlighted that the five-membered pyrazole scaffold could lead to a suboptimal arrangement of the molecule within the receptor's binding site, explaining the observed low activity of some analogues. nih.govresearchgate.net This predictive power of molecular modeling is invaluable for the rational design of new derivatives with enhanced or specific biological functions. eurasianjournals.com

Table 1: Computational Methods in the Study of Pyrazole Derivatives

| Computational Method | Application | Insights Gained |

| Molecular Modeling | Visualization and prediction of 3D structures. | Provides static models of molecular conformations. |

| Quantum Mechanical Calculations | Determination of electronic structure and energy. | Elucidates tautomeric stability and reactivity. researchgate.net |

| Molecular Dynamics Simulations | Simulation of molecular motion over time. | Reveals conformational flexibility and dynamic behavior. eurasianjournals.com |

| Molecular Docking | Prediction of ligand-receptor binding modes. | Identifies key interactions for biological activity. nih.govmdpi.com |

Analysis of Intramolecular Hydrogen Bonding Patterns

The presence and nature of hydrogen bonds, both intramolecular and intermolecular, are critical determinants of the structure, stability, and function of molecules. In 1H-pyrazole-1-carboxamidine and its complexes, the analysis of hydrogen bonding patterns provides essential information about their solid-state architecture and potential interactions in different environments.

Theoretical calculations and experimental studies, such as X-ray crystallography, have been pivotal in elucidating the hydrogen bonding networks in salts of 1H-pyrazole-1-carboxamidine. researchgate.net These studies have shown that in its protonated form, the cation of 1H-pyrazole-1-carboxamidine acts as a donor in various hydrogen bonding interactions. researchgate.netresearchgate.net The carboxamidine group, with its N-H protons, and the pyrazole ring nitrogen atoms are the primary sites for these interactions.

While direct evidence for intramolecular hydrogen bonds in the parent 1H-pyrazole-1-carboxamidine is not extensively documented in the provided literature, the potential for such bonds exists, particularly in specific conformations or when substituted. The geometry of the molecule could allow for a hydrogen bond between a proton on the carboxamidine moiety and a nitrogen atom of the pyrazole ring, although this would likely be in competition with more favorable intermolecular interactions in the solid state.

The analysis of intermolecular hydrogen bonding in the crystal structures of 1H-pyrazole-1-carboxamidine salts is more thoroughly described. researchgate.net These interactions are crucial in defining the packing of the molecules in the crystal lattice. For example, in the crystal structures of salts like (HPyCA)Cl and (HPyCA)Br, extensive networks of N-H···Cl and N-H···Br hydrogen bonds are observed. researchgate.net The strength of these hydrogen bonds can be assessed using vibrational spectroscopy, with shifts in the N-H stretching frequencies providing an indication of bond strength. researchgate.net

A systematic study of the crystal structures of various salts of 1H-pyrazole-1-carboxamidine has allowed for the classification of hydrogen bonding patterns using graph-set analysis. researchgate.net This approach provides a descriptor for the hydrogen-bonded motifs, revealing similarities and differences across various crystal structures. The strength of the hydrogen bonding network has been shown to vary depending on the counter-ion present. researchgate.net

In the broader context of pyrazole derivatives, intermolecular N-H···N hydrogen bonds are a common feature, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov The pyrazole ring itself contains an iminoenamine fragment (.N=C-C=C-NH.), which can participate in resonance-assisted hydrogen bonds (RAHB). nih.gov However, the internal π-delocalization of the pyrazole ring can influence the expected shortening of the N-H···N bond distance due to resonance. nih.gov

Table 2: Hydrogen Bonding in Salts of 1H-Pyrazole-1-carboxamidine

| Compound | Hydrogen Bond Type | Significance |

| (HPyCA)Cl | N-H···Cl | Defines crystal packing and stability. researchgate.net |

| (HPyCA)Br | N-H···Br | Influences solid-state architecture. researchgate.net |

| (HPyCA)HSO₄ | N-H···O | Strong hydrogen bonding network. researchgate.net |

Reaction Mechanisms and Chemical Reactivity Studies of 1h Pyrazole 1 Carboxamidine

Mechanistic Pathways of Guanidine (B92328) Transfer

The primary application of 1H-pyrazole-1-carboxamidine is the conversion of amines into guanidines, a process known as guanidinylation or guanylation. scbt.com The accepted mechanism for this transfer involves a two-step sequence. First, the nucleophilic amine attacks the electrophilic carbon of the carboxamidine group. This addition forms a tetrahedral intermediate. In the second step, this intermediate collapses, eliminating the stable pyrazole (B372694) ring to form a protonated guanidine. The pyrazole anion, being the conjugate base of a weak acid, is an excellent leaving group, which facilitates the reaction. The final guanidine product is then obtained after deprotonation. This pathway underscores the efficiency of pyrazole-based reagents in synthesizing monosubstituted guanidines under mild conditions.

Electrophilic Reaction Pathways of the Carboxamidine Group

The carboxamidine group in 1H-pyrazole-1-carboxamidine is inherently electrophilic. This characteristic is due to the electron-withdrawing nature of the adjacent pyrazole ring and the imine functionality. This electrophilicity makes the central carbon of the carboxamidine group a prime target for attack by a wide array of nucleophiles. The reaction pathway almost invariably involves nucleophilic addition to this carbon, followed by the elimination of the pyrazole. The use of protecting groups on the carboxamidine nitrogens, such as Boc (tert-butoxycarbonyl), can modulate this electrophilicity and influence the reaction's outcome, often leading to protected guanidines that can be deprotected in a subsequent step.

Reactivity with Diverse Substrates Including Amines, Hydrazines, and Carbonyl Compounds

The versatility of 1H-pyrazole-1-carboxamidine is demonstrated by its reactivity with various nucleophilic substrates.

Amines: The most common reaction is with primary and secondary amines to afford the corresponding guanidines. organic-chemistry.org This transformation is widely used in medicinal chemistry and peptide synthesis. scbt.comsemanticscholar.org The reaction conditions are generally mild, and the use of microwave assistance has been shown to significantly accelerate the process. organic-chemistry.org

Hydrazines: The reaction with hydrazine (B178648) and its derivatives yields guanidinium (B1211019) analogues. For instance, interaction with hydrazine hydrate (B1144303) can lead to the formation of carbohydrazides or other heterocyclic systems, depending on the specific pyrazole derivative and reaction conditions. nuph.edu.ua

Carbonyl Compounds: While less common, pyrazole-carboxamidines can react with carbonyl compounds. For example, the Vilsmeier-Haack reaction, which involves a phosphorus oxychloride and a substituted amide, can be used to synthesize pyrazole carboxaldehydes, showcasing the reactivity of the pyrazole system in the presence of carbonyl-generating reagents. nih.govmdpi.com Furthermore, pyrazole-4-carboxaldehydes can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326). ekb.eg

The table below summarizes the reactivity of substituted pyrazole-1-carboxamidines with various amine substrates, highlighting the yields obtained under different conditions.

| Reagent | Substrate (Amine) | Conditions | Product | Yield (%) | Reference |

| 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Benzylamine | Toluene, 110 °C, 16h | N-Benzylguanidine | 94 | organic-chemistry.org |

| 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Aniline (B41778) | Toluene, 110 °C, 16h | N-Phenylguanidine | 52 | organic-chemistry.org |

| Polymer-bound pyrazole-carboxamidine | Benzylamine | Toluene, MW, 150 °C, 15 min | N-Benzylguanidine | 95 | organic-chemistry.org |

| Polymer-bound pyrazole-carboxamidine | Aniline | Toluene, MW, 150 °C, 60 min | N-Phenylguanidine | 61 | organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Influence of Substituents on Reaction Mechanism and Regioselectivity

Substituents on the pyrazole ring play a crucial role in modulating the reactivity and selectivity of 1H-pyrazole-1-carboxamidine.

Electronic Effects: Electron-withdrawing groups (e.g., nitro groups) on the pyrazole ring increase the electrophilicity of the carboxamidine carbon. This enhancement makes the reagent more reactive towards nucleophiles, often leading to higher yields and faster reaction rates in guanidinylation reactions. researchgate.net Conversely, electron-donating groups (e.g., methyl groups) can decrease reactivity but may be used to fine-tune the reagent's selectivity.

Steric Effects: The steric hindrance caused by bulky substituents on the pyrazole ring or on the amine substrate can influence the reaction's feasibility and rate.

Regioselectivity: In reactions with substrates possessing multiple nucleophilic sites, substituents on the pyrazole can direct the reaction to a specific site. For example, in the synthesis of 1,3,5-substituted pyrazoles, the nature and position of substituents on the reacting ketone can determine the regiochemical outcome of the cyclocondensation with hydrazines, leading preferentially to one isomer over another. nih.gov This control is vital for the synthesis of complex, well-defined molecular architectures. The use of polymer-bound pyrazole-carboxamidines also demonstrates how modifying the reagent's backbone can influence its application, allowing for easier purification and recycling. organic-chemistry.org

The table below details the influence of different pyrazole-based reagents on guanidinylation reactions.

| Guanidinylating Reagent | Amine Substrate | Notes on Reactivity/Selectivity | Reference |

| 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Primary Amines | Highly efficient for preparing nitroguanidines, which are then reduced. | researchgate.net |

| N,N'-bis-Boc-1-pyrazole-1-carboxamidine | Primary Amines | Reacts readily at room temperature to produce protected guanidines. | researchgate.net |

| 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Various Amines | Allows for one-step synthesis of unprotected guanidines. | organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Coordination Chemistry of 1h Pyrazole 1 Carboxamidine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1H-pyrazole-1-carboxamidine ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The ligand itself, such as (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride, can be synthesized through the nucleophilic addition of the pyrazole's amine nitrogen to the cyano group of dicyandiamide (B1669379) under acidic conditions. beu.edu.az

The subsequent formation of the metal complexes is achieved by reacting the ligand with various metal salts, such as acetates or chlorides of cobalt, nickel, and copper, often in a methanolic solution. beu.edu.azrsc.org For instance, a series of Co(II/III), Ni(II), and Cu(II) complexes were synthesized using (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride (referred to as H₅L·HCl). rsc.org Similarly, the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxamidine with cobalt(II) and nickel(II) nitrates in an aqueous solution yields crystalline products of the corresponding metal complexes. iucr.orgresearchgate.net

An overview of synthesized complexes with pyrazole-1-carboxamidine type ligands is presented below:

Table 1: Examples of Synthesized Metal Complexes with 1H-Pyrazole-1-carboxamidine Ligands| Complex | Ligand | Metal Salt | Characterization Methods | Reference |

| Co(C₆H₁₀N₄)₂(H₂O)₂₂ | 3,5-dimethyl-1H-pyrazole-1-carboxamidine | Co(NO₃)₂ | Single-Crystal X-ray Diffraction | iucr.orgresearchgate.net |

| Ni(C₆H₁₀N₄)₂(H₂O)₂₂ | 3,5-dimethyl-1H-pyrazole-1-carboxamidine | Ni(NO₃)₂ | Single-Crystal X-ray Diffraction | iucr.orgresearchgate.net |

| [Ni(H₄L)₂] | (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidine | Ni(CH₃COO)₂·4H₂O | IR, ESI-MS, X-ray Diffraction, Elemental Analysis | rsc.org |

| [Cu(H₄L)₂] | (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidine | Cu(CH₃COO)₂·H₂O | IR, ESI-MS, X-ray Diffraction, Elemental Analysis | rsc.org |

| [(H₆L)CuCl₃]·H₂O | (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium | CuCl₂·2H₂O | IR, ESI-MS, X-ray Diffraction, Elemental Analysis | rsc.org |

Structural Analysis of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II))

Single-crystal X-ray diffraction studies have been instrumental in revealing the detailed three-dimensional structures of metal complexes containing 1H-pyrazole-1-carboxamidine ligands. These analyses provide insights into the coordination environment of the metal ion, including coordination number, geometry, and the nature of the metal-ligand bonds.

For example, the complexes Diaquabis(3,5-dimethyl-1H-pyrazole-1-carboxamidine-κ²N,N′)cobalt(II) dinitrate and its isostructural nickel(II) analogue, M(C₆H₁₀N₄)₂(H₂O)₂₂, feature a central metal ion in a distorted octahedral geometry. iucr.orgresearchgate.net In these structures, two bidentate 3,5-dimethyl-1H-pyrazole-1-carboxamidine ligands coordinate to the metal ion in the equatorial plane through one nitrogen atom of the pyrazole (B372694) ring and one nitrogen from the adjacent amidine group. The two axial positions are occupied by oxygen atoms from water molecules. iucr.orgresearchgate.net The entire complex cation is centrosymmetric, with the metal atom situated on a center of inversion. iucr.orgresearchgate.net

The coordination geometry can vary depending on the specific ligand, the metal ion, and the reaction conditions. In a series of complexes with the ligand (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidine, different geometries were observed. rsc.org The Ni(II) and a Cu(II) complex, [Ni(H₄L)₂] and [Cu(H₄L)₂] respectively, exhibit a distorted square planar geometry. rsc.org In contrast, a different copper complex, [(H₆L)CuCl₃]·H₂O, adopts a square-based pyramidal coordination geometry. rsc.org A complex cobalt-containing structure was found to have both Co(II) and Co(III) centers in distorted octahedral environments. rsc.org These structural variations highlight the flexibility of the pyrazole-based ligand system.

Key structural parameters for selected complexes are summarized in the table below.

Table 2: Selected Structural Data for Transition Metal Complexes with 1H-Pyrazole-1-carboxamidine Ligands

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Ligand Bite Angle (°) | Reference |

|---|---|---|---|---|---|

| Co(C₆H₁₀N₄)₂(H₂O)₂₂ | Co(II) | Distorted Octahedral | Co—N2: 2.0871, Co—N3: 2.0842, Co—O4: 2.1737 | 76.46 | iucr.org |

| Ni(C₆H₁₀N₄)₂(H₂O)₂₂ | Ni(II) | Distorted Octahedral | Ni—N2: 2.0474, Ni—N3: 2.0552, Ni—O4: 2.1520 | 77.67 | iucr.org |

| [Ni(H₄L)₂] | Ni(II) | Distorted Square Planar | - | - | rsc.org |

| [Cu(H₄L)₂] | Cu(II) | Distorted Square Planar | - | - | rsc.org |

| [(H₆L)CuCl₃]·H₂O | Cu(II) | Square-based Pyramidal | - | - | rsc.org |

Ligand Field Theory and Metal-Ligand Interactions

The electronic properties and bonding in transition metal complexes of 1H-pyrazole-1-carboxamidine are effectively described by Ligand Field Theory (LFT). The theory explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels, which dictates the electronic, magnetic, and spectroscopic properties of the complex.

In the case of the distorted octahedral Co(II) and Ni(II) complexes, [M(C₆H₁₀N₄)₂(H₂O)₂]²⁺, the central metal ion is surrounded by six coordinating atoms: four nitrogen atoms from the two bidentate pyrazole-carboxamidine ligands and two oxygen atoms from water molecules. iucr.orgresearchgate.net The pyrazole-carboxamidine ligand acts as an N,N'-donor, creating a strong ligand field compared to the O-donor water molecules. This difference in ligand field strength between the equatorial (N₄) and axial (O₂) donors is the source of the distorted octahedral geometry.

For a high-spin Co(II) ion (d⁷) in an octahedral field, the electronic configuration is t₂g⁵e_g². The electronic transitions observed in the UV-Vis spectrum correspond to the promotion of electrons from the t₂g to the e_g orbitals. For a Ni(II) ion (d⁸) in an octahedral field, the configuration is t₂g⁶e_g², and its electronic spectrum typically shows three spin-allowed transitions. The precise energies of these transitions are dependent on the ligand field splitting parameter (Δo) and the Racah inter-electronic repulsion parameter (B).

In square planar complexes, such as [Ni(H₄L)₂] and [Cu(H₄L)₂], the d-orbital splitting pattern is more complex. rsc.org Ni(II) (d⁸) square planar complexes are typically diamagnetic with a (d_xz, d_yz)⁴(d_z²)²(d_xy)²(d_x²-y²)⁰ electronic configuration. Cu(II) (d⁹) square planar complexes are paramagnetic with one unpaired electron.

Electrochemical studies and density functional theory (DFT) calculations on related cobalt pyrazole complexes have provided deeper insights into the metal-ligand electronic interactions. nih.gov These studies have shown that oxidation processes can be centered on the ligand, whereas reduction is often metal-centered, indicating a significant covalent character and electronic delocalization within the metal-ligand framework. nih.gov

Applications of Pyrazole-Based Ligands in Catalysis

The unique structural and electronic features of metal complexes derived from pyrazole-based ligands make them promising candidates for homogeneous catalysis. The ability to tune the steric and electronic environment around the metal center by modifying the pyrazole ligand scaffold is a key advantage. nih.gov

Complexes utilizing pyrazole-1-carboxamidine and related pyrazole ligands have demonstrated significant catalytic activity in a variety of organic transformations.

Oxidation Reactions: Copper complexes of pyrazole-based ligands have shown notable efficacy in catalyzing the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. research-nexus.netarabjchem.org Furthermore, cobalt, nickel, and copper complexes of a pyrazole-functionalized 1,3,5-triazopentadiene have been successfully employed as catalysts for the peroxidative oxidation of styrene. rsc.org Under optimized conditions, the copper complex yielded benzaldehyde (B42025) with high efficiency. rsc.org Related cobalt-pyrazole systems have also been used to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using aqueous H₂O₂ as the oxidant. nih.gov

Oxygen Evolution Reaction (OER): A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been identified as an excellent bifunctional catalyst, showing high activity for the oxygen evolution reaction (OER), a critical process for water splitting and energy storage technologies. rsc.org

The catalytic activity is often attributed to the cooperative effect between the metal center and the ligand. For instance, in protic pyrazole complexes, the pyrazole N-H group can participate in the catalytic cycle, for example, by acting as a proton shuttle or by forming hydrogen bonds that stabilize transition states. nih.gov This metal-ligand cooperation is a key theme in the development of advanced catalysts based on pyrazole ligands.

Advanced Research Applications of 1h Pyrazole 1 Carboxamidine Derivatives

Applications in Peptide and Peptidomimetic Chemistry

The guanidinium (B1211019) group, a key feature of the amino acid arginine, is crucial for many biological interactions due to its ability to form multiple hydrogen bonds and participate in electrostatic interactions. nih.gov 1H-Pyrazole-1-carboxamidine and its derivatives have become indispensable reagents for introducing this important functional group into peptides and other molecules.

Incorporation of Guanidine (B92328) Moieties into Peptides

1H-Pyrazole-1-carboxamidine hydrochloride stands out as a highly effective and chemically specific reagent for the guanylation of amines, a process critical for peptide synthesis. acs.orgsigmaaldrich.comscbt.com This reagent facilitates the conversion of primary amines, such as the delta-amino group of ornithine, into guanidinium groups, effectively transforming ornithine residues into arginine residues within a peptide sequence. nih.gov This method has been successfully employed in the synthesis of various peptides, including those with antimicrobial properties. nih.gov

The efficiency of 1H-pyrazole-1-carboxamidine hydrochloride in aqueous media at a pH of 9.5 makes it a practical choice for modifying peptides. nih.gov For instance, it has been used in the synthesis of cationic linear, star, and multi-branched poly(L-arginine-co-L-phenylalanine) polypeptides, which have shown significant antimicrobial activity. nih.gov The guanidinylation of the lysine (B10760008) units in these polymers was achieved with high efficiency using this reagent. nih.gov

Furthermore, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is another key derivative used for this purpose. nih.govsigmaaldrich.com This protected form of the reagent allows for the synthesis of terminally alkylated guanidines, which can then be transferred to an amine. nih.gov This approach offers a strategic advantage for creating modified guanidine groups within peptidic ligands, enabling the fine-tuning of their biological activity. nih.gov

Solid-Phase Synthesis of N-Substituted Arginine-Containing Dipeptides

The solid-phase synthesis of peptides containing N-substituted arginine has been significantly advanced through the use of pyrazole-based guanylating agents. N-propyl-1H-pyrazole-1-carboximidamide has proven to be an efficient reagent for the synthesis of N-propylarginine-containing dipeptides on a solid support. thieme-connect.com This method is versatile, allowing for the incorporation of N-propylarginine at either the N-terminus or the C-terminus of the dipeptide, and generally provides moderate yields. thieme-connect.com The ability to synthesize such modified dipeptides is important for studying the role of N-substituted arginines in biological processes, such as the endogenous synthesis of nitric oxide. thieme-connect.com

Scaffold Development in Medicinal Chemistry Research (Focus on in vitro Mechanisms and Design)

The pyrazole (B372694) ring is a core component of numerous nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive medications. sigmaaldrich.comsigmaaldrich.com Derivatives of 1H-pyrazole-1-carboxamidine serve as crucial building blocks in the design and synthesis of a wide array of bioactive molecules, including receptor antagonists and enzyme inhibitors. chemimpex.comnih.gov

Design and Synthesis of Receptor Antagonists (e.g., 5-HT6R, CB1)

5-HT6 Receptor Antagonists: A series of 3-arylsulfonylamino-5,6-dihydro-6-substituted-1H-pyrazolo[3,4-c]pyridine-7-ones have been designed and synthesized as potent ligands for the 5-HT6 receptor. nih.gov Among these, a compound featuring a piperidine (B6355638) functionality at the 6-position and a (1-naphthyl)sulfonamino group at the 3-position demonstrated significant inhibitory activity against the 5-HT6 receptor in vitro. nih.gov

Cannabinoid Receptor 1 (CB1) Antagonists: Pyrazole derivatives have been extensively studied as antagonists of the CB1 receptor, with potential applications in treating obesity, liver disease, and diabetes. acs.orgnih.gov The lead compound in this class, a biarylpyrazole, set the stage for structure-activity relationship (SAR) studies. acs.org These studies revealed that potent and selective CB1 antagonistic activity requires a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org Further modifications, such as introducing a urea (B33335) functionality at the C-3 carboxamide of the pyrazole scaffold, have led to potent and highly selective CB1 antagonists with limited predicted blood-brain barrier permeability. nih.gov

| Compound Type | Target Receptor | Key Structural Features | In Vitro Activity |

| 3-arylsulfonylamino-5,6-dihydro-6-substituted-1H-pyrazolo[3,4-c]pyridine-7-ones | 5-HT6R | Piperidine at 6-position, (1-naphthyl)sulfonamino at 3-position | Potent inhibitory activity nih.gov |

| Biarylpyrazoles | CB1 | p-substituted phenyl at C5, carboxamide at C3, 2,4-dichlorophenyl at N1 | Potent and selective antagonism acs.org |

| Pyrazole C-3 carboxamide ureas | CB1 | Urea functionality at C3 carboxamide | Potent antagonism (Ke = 2.4 nM for lead) and high selectivity (>400-fold vs CB2) nih.gov |

Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase, Heat Shock Protein 90)

Nitric Oxide Synthase (NOS) Inhibition: 1H-Pyrazole-1-carboxamidine hydrochloride (PCA) is a potent inhibitor of all three isoforms of nitric oxide synthase (iNOS, eNOS, and nNOS), with an IC50 value of 0.2 μM for each. nih.gov The inhibition is competitive with respect to L-arginine. nih.gov Methyl substitutions on the pyrazole ring, as in 3-methyl-PCA and 4-methyl-PCA, reduce potency but increase selectivity for iNOS. nih.gov For example, 4-methyl-PCA shows a preference for iNOS with an IC50 of 2.4 μM. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition: Pyrazole-based compounds have been identified as inhibitors of Hsp90, a molecular chaperone that is a key target in cancer therapy. nih.govatlasgeneticsoncology.org High-throughput screening identified pyrazoles that bind to the N-terminal ATP pocket of Hsp90. nih.gov Substitution at the 4-position of the pyrazole ring with amides has yielded potent Hsp90 inhibitors. nih.gov For instance, certain pyrazole-4-carboxamide derivatives exhibit IC50 values in the sub-micromolar range, demonstrating their potential as anticancer agents by inducing the degradation of Hsp90 client proteins like Raf-1, Her2, and Cdk4. nih.gov

| Inhibitor | Target Enzyme | IC50 Value | Key Findings |

| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | 0.2 µM (all isoforms) | Potent, non-selective, competitive inhibition nih.gov |

| 4-Methyl-PCA | iNOS | 2.4 µM | Reduced potency, increased selectivity for iNOS nih.gov |

| Pyrazole-4-carboxamide derivative 38 | Hsp90 | 0.258 µM | Induces degradation of client proteins (Raf-1, Her2, Cdk4) nih.gov |

Investigation of Anti-inflammatory and Antimicrobial Properties (based on in vitro mechanistic insights)

Anti-inflammatory Properties: The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs. nih.govnih.gov The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. mdpi.com By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins (B1171923) with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

Antimicrobial Properties: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.comnih.govnih.gov A variety of 3,5-disubstituted pyrazole-1-carboxamides have been synthesized and shown to possess antimicrobial properties. mdpi.com The mechanism of action is thought to be related to the structure of the bacterial cell wall and the specific pyrazole derivative. nih.gov Some pyrazole derivatives have shown remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values that are lower than standard drugs. nih.gov For instance, certain 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazides have exhibited potent activity against both bacteria and fungi. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of 1H-pyrazole-1-carboxamidine, SAR studies have been pivotal in optimizing their therapeutic potential by identifying key structural motifs responsible for their interaction with biological targets.

A major focus of SAR studies on these derivatives has been the development of inhibitors for various enzymes. The pyrazole ring itself is a common scaffold in medicinal chemistry, and its combination with the guanidine-like carboxamidine group offers a unique platform for designing potent and selective inhibitors. The carboxamidine moiety, being a strong base, can engage in crucial hydrogen bonding and electrostatic interactions with amino acid residues in the active sites of enzymes.

Researchers have systematically modified different parts of the 1H-pyrazole-1-carboxamidine scaffold to probe their effects on activity. Key areas of modification include:

Substitutions on the Pyrazole Ring: Introducing various functional groups at different positions of the pyrazole ring can significantly alter the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a target protein.

Modifications of the Carboxamidine Group: Altering the substitution pattern on the nitrogen atoms of the carboxamidine group can modulate its basicity and hydrogen-bonding capacity, which is crucial for target recognition.

These studies have been instrumental in the rational design of new bioactive derivatives with improved pharmacological profiles.

Table 1: SAR Insights for Bioactive 1H-Pyrazole-1-carboxamidine Derivatives

| Target | Key Structural Feature | Impact of Modification | Research Focus |

|---|---|---|---|

| Enzymes | Carboxamidine Group | Mimics natural substrates (e.g., arginine) to interact with active sites. | Designing potent and selective enzyme inhibitors. |

| Receptors | Pyrazole Ring Substituents | Alters steric and electronic properties to fine-tune binding affinity and selectivity. | Developing agonists or antagonists for specific receptor subtypes. |

Applications in Material Science

The unique molecular architecture of 1H-pyrazole-1-carboxamidine derivatives makes them valuable building blocks in the field of material science. Their ability to form predictable and robust non-covalent interactions, primarily hydrogen bonds, allows for the construction of well-defined supramolecular structures and functional materials.

Polymer Synthesis and Modification

In polymer science, 1H-pyrazole-1-carboxamidine derivatives can be employed as functional monomers or modifying agents. Their incorporation into polymer chains can introduce specific properties such as enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions. The reactive nature of the carboxamidine group can be utilized for grafting onto existing polymer backbones, thereby creating new materials with tailored surface properties or functionalities.

Supramolecular Assembly and Hydrogen-Bonding Networks

A significant application of 1H-pyrazole-1-carboxamidine derivatives in material science lies in their use as tectons for supramolecular assembly. The molecule possesses both hydrogen bond donor and acceptor sites, facilitating the formation of extensive and stable hydrogen-bonding networks. These networks can lead to the creation of crystalline solids, liquid crystals, and gels with ordered structures. The predictability of the hydrogen-bonding patterns allows for the rational design of materials with specific topologies and properties, which is a cornerstone of crystal engineering.

Preparation of Guanidylated Hollow Fiber Membranes

The preparation of specialized membranes for separation processes is another area where these compounds have found application. Guanidylated hollow fiber membranes, which can be prepared using 1H-pyrazole-1-carboxamidine derivatives, are of particular interest for carbon capture technologies. The guanidinium groups introduced onto the membrane surface can facilitate the selective transport of CO2. These membranes work by a facilitated transport mechanism, where the basic guanidinium groups reversibly react with acidic CO2, enhancing its permeation through the membrane.

Agrochemical and Environmental Applications

The biological activity of pyrazole-containing compounds has long been exploited in the agrochemical industry. Derivatives of 1H-pyrazole-1-carboxamidine are being investigated for their potential as next-generation crop protection agents.

Herbicidal and Pesticidal Agent Development

The development of new herbicides and pesticides is crucial for maintaining agricultural productivity. The pyrazole scaffold is a well-established pharmacophore in many commercial agrochemicals. By incorporating the carboxamidine group, researchers aim to develop new active ingredients with novel modes of action or improved efficacy against resistant pests and weeds.

These compounds can be designed to inhibit essential biological pathways in target organisms. For example, they can act as enzyme inhibitors, disrupting metabolic processes vital for the growth of weeds or the survival of insect pests. The structural diversity achievable with 1H-pyrazole-1-carboxamidine derivatives allows for the fine-tuning of their biological activity spectrum, selectivity, and environmental persistence.

Table 2: Agrochemical Potential of 1H-Pyrazole-1-carboxamidine Derivatives

| Application | Target Organism | Potential Mode of Action | Desired Outcome |

|---|---|---|---|

| Herbicide | Weeds | Inhibition of essential plant enzymes (e.g., in amino acid synthesis). | Selective weed control with minimal crop damage. |

| Pesticide | Insect Pests | Disruption of the nervous system or other vital physiological processes. | Effective pest management and resistance breaking. |

Nitrification Inhibition Studies

Research into pyrazole-containing compounds has identified them as effective nitrification inhibitors, a critical function in enhancing nitrogen use efficiency in agriculture and mitigating environmental nitrogen losses. While specific studies focusing solely on N-Z-1H-Pyrazole-1-carboxamidine are not extensively detailed in the available literature, the broader class of pyrazole derivatives has demonstrated significant potential in this area.

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a key process in the nitrogen cycle, but it can lead to substantial nitrogen loss from soils through nitrate leaching and denitrification. Inhibiting this process can help maintain nitrogen in the more stable ammonium (B1175870) form, which is less prone to these loss pathways. Pyrazole and its derivatives have been recognized for their ability to inhibit the key enzyme in this process, ammonia monooxygenase (AMO), found in ammonia-oxidizing bacteria.

Studies have explored various substituted pyrazoles for their nitrification-inhibiting properties. For instance, dicyandiamide (B1669379) (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP) are well-known nitrification inhibitors that contain pyrazole or related structures. massey.ac.nz These compounds have been shown to effectively reduce nitrous oxide (N₂O) emissions from agricultural soils by slowing the conversion of ammonium to nitrate. massey.ac.nz The efficacy of these inhibitors can be influenced by soil characteristics such as organic matter and clay content, which affect their persistence and bioavailability. massey.ac.nz While direct data on this compound is limited, the established activity of other pyrazole-based compounds provides a strong rationale for its investigation as a potential nitrification inhibitor.

Photosynthetic Electron Transport Inhibition Research

A significant area of advanced research for pyrazole derivatives lies in their role as inhibitors of photosynthetic electron transport (PET), a key mechanism of action for many commercial herbicides. These compounds interfere with the light-dependent reactions of photosynthesis, ultimately leading to plant death.

The primary target for many of these inhibitors is the Photosystem II (PSII) complex, specifically the D1 protein. By binding to this protein, they block the flow of electrons to plastoquinone, which disrupts the production of ATP and NADPH necessary for CO₂ fixation. acs.org This blockage also leads to the formation of reactive oxygen species that cause cellular damage. acs.org

Several studies have synthesized and evaluated various pyrazole derivatives for their PET inhibitory activity. The effectiveness of these compounds is often quantified by their IC₅₀ value, which is the concentration required to inhibit 50% of the PET rate. Research has shown that the substitution pattern on the pyrazole ring and attached functional groups significantly influences the inhibitory potency. nih.govacs.org For instance, certain pyrazolo[1,5-a] acs.orgnih.govresearchgate.nettriazine-2,4-dione and pyrazolo[1,5-c] acs.orgnih.govresearchgate.netthiadiazine-2-one derivatives have exhibited remarkable inhibitory properties, with activities comparable to commercial herbicides like diuron (B1670789) and lenacil. acs.orgnih.gov

Molecular modeling studies have suggested that the inhibitory potential of these pyrazole derivatives is strongly linked to their electrostatic properties. nih.gov The shape, size, and electronic fields of the molecules are critical determinants of their ability to bind effectively to the target site in PSII. nih.gov

The table below presents the PET inhibitory activity of several pyrazole derivatives from research studies, illustrating the potential of this class of compounds.

| Compound Type | Specific Derivative Example | IC₅₀ (µM) |

| Pyrazolo[1,5-a] acs.orgnih.govresearchgate.nettriazine-2,4-dione | Derivative V1 | >100 |

| Pyrazolo[1,5-a] acs.orgnih.govresearchgate.nettriazine-2,4-dione | Derivative V3 | 15.8 |

| Pyrazolo[1,5-c] acs.orgnih.govresearchgate.netthiadiazine-2-one | Derivative VS2 | 3.2 |

| Pyrazolo[1,5-c] acs.orgnih.govresearchgate.netthiadiazine-2-one | Derivative VS4 | 1.1 |

| 4-Carboxypyrazolo-3-tert-butylcarboxamide | A specific derivative | ~100-1000 |

| Pyrazolo[3,4-d] acs.orgnih.govthiazine-4-one | A specific derivative | ~10-100 |

This table is generated based on data reported in scientific literature for various pyrazole derivatives and is intended for illustrative purposes. nih.govacs.orgnih.gov

While specific research on the PET inhibitory activity of this compound is not detailed, the strong performance of other compounds within the pyrazole family underscores its potential as a subject for future investigation in the development of novel herbicides.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Protecting Group Strategies

Future research will likely focus on creating more efficient, scalable, and versatile methods for synthesizing N-Z-1H-Pyrazole-1-carboxamidine and its derivatives. A key area of development is the refinement of existing synthetic protocols and the exploration of novel protecting group strategies to enhance molecular diversity and yield.

Conventional synthesis of 1H-pyrazole-1-carboxamidine hydrochlorides often involves the reaction of a pyrazole (B372694) with cyanamide (B42294) in the presence of an acid. google.com A significant drawback of some methods is the generation of organically contaminated wastewater. google.com Future routes could explore solid-phase synthesis using polymer-bound reagents, which can be recycled and reused. For instance, a polymer-bound variant of 1H-pyrazole-1-carboxamidine has been successfully used for the amidination of amines, with the polymer being regenerated and reused multiple times without a significant loss of efficiency. organic-chemistry.org

The benzyloxycarbonyl (Z) group is a standard amine protecting group, but exploring alternative and orthogonal protecting groups is a crucial avenue for research. Protecting groups do more than just protect; they can influence reactivity and selectivity in subsequent chemical transformations. nih.gov The development of new protecting groups that can be removed under mild and specific conditions is highly desirable for the synthesis of complex molecules. nih.gov Strategies from other areas of chemistry, such as the use of the picoloyl (Pico) group or the green protection of pyrazoles with tetrahydropyranyl (THP), could be adapted. nih.govrsc.org

| Strategy | Description | Potential Advantages for this compound Synthesis |

| Polymer-Bound Reagents | Utilizes a solid support for the pyrazole-1-carboxamidine reagent, facilitating purification. organic-chemistry.org | Simplified workup, reagent recyclability, potential for automation. |

| Orthogonal Protecting Groups | Employs multiple protecting groups (e.g., Fmoc, Alloc, TBDPS) that can be removed selectively without affecting others. nih.gov | Allows for precise, site-specific modification of complex derivatives. |

| Green Protecting Groups | Uses environmentally benign protecting groups and procedures, such as the solvent-free protection with THP. rsc.org | Reduced environmental impact, increased safety and efficiency. |

| Gas-Phase Acid Addition | Involves reacting pyrazole with cyanamide and gaseous hydrogen chloride in an aprotic solvent. google.com | Avoids aqueous waste streams, potentially leading to a cleaner process. |

Exploration of New Biological Targets and Pathways (based on in vitro investigations)

The pyrazole scaffold is present in a wide array of biologically active compounds, including anti-inflammatory, anticancer, and antidiabetic agents. nih.govnih.gov Future in vitro investigations should aim to uncover novel biological targets for derivatives of this compound. Given that the guanidine (B92328) group is important in many natural compounds, this scaffold is a prime candidate for screening against various disease targets. organic-chemistry.org

Recent research on pyrazole derivatives has identified several promising targets that warrant investigation:

Kinase Inhibition : Various pyrazole carboxamide derivatives have shown potent inhibitory activity against kinases crucial in cancer progression, such as Aurora kinases and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were identified as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against both wild-type and drug-resistant mutant FGFRs. nih.gov Screening this compound derivatives against a panel of cancer-related kinases is a logical next step.